N-(3-acetylphenyl)-2-chlorobenzamide
Description
Properties
IUPAC Name |
N-(3-acetylphenyl)-2-chlorobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClNO2/c1-10(18)11-5-4-6-12(9-11)17-15(19)13-7-2-3-8-14(13)16/h2-9H,1H3,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZONNVJGZQKZEGK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC(=O)C2=CC=CC=C2Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-acetylphenyl)-2-chlorobenzamide typically involves the reaction of 3-acetylphenylamine with 2-chlorobenzoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane at a controlled temperature to ensure the formation of the desired product.
Industrial Production Methods: On an industrial scale, the production of this compound may involve similar synthetic routes but with optimized reaction conditions to enhance yield and purity. The use of continuous flow reactors and automated systems can improve the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N-(3-acetylphenyl)-2-chlorobenzamide can undergo oxidation reactions, particularly at the acetyl group, leading to the formation of carboxylic acid derivatives.
Reduction: The compound can be reduced to form corresponding amines or alcohols, depending on the reducing agents and conditions used.
Substitution: The chlorine atom in the benzamide structure can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or thiourea.
Major Products:
Oxidation: Formation of carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzamides.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
N-(3-acetylphenyl)-2-chlorobenzamide has been evaluated for its antimicrobial properties against a range of bacterial strains. Studies show that derivatives of this compound exhibit promising activity against gram-positive bacteria, including Staphylococcus aureus and Enterococcus faecalis. In a comparative study, several synthesized compounds demonstrated effectiveness comparable to or better than conventional antibiotics such as ampicillin and isoniazid .
Case Study: Antibacterial Efficacy
A recent study synthesized a series of chlorinated cinnamamides, including this compound, and tested their antibacterial efficacy. The results indicated that compounds with halogen substitutions exhibited enhanced antibacterial activity. Specifically, derivatives showed submicromolar activity against methicillin-resistant S. aureus (MRSA) and other clinically relevant strains .
Table 1: Antibacterial Activity of this compound Derivatives
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (µg/mL) |
|---|---|---|
| This compound | S. aureus | < 1 |
| This compound | E. faecalis | < 5 |
| This compound | M. tuberculosis | < 10 |
Cancer Research
Cytotoxicity Studies
In addition to its antibacterial properties, this compound has been investigated for its cytotoxic effects on cancer cell lines. The compound was found to exhibit selective cytotoxicity against various cancer cells while showing minimal toxicity to normal mammalian cells. This selectivity is crucial for developing potential anticancer therapies .
Case Study: Cytotoxic Profile
A detailed assessment of the cytotoxic profile revealed that certain derivatives of this compound displayed significant inhibition of cancer cell proliferation in vitro. The structure-activity relationship indicated that modifications to the acetyl group could enhance the compound's anticancer potential .
Material Science
Polymer Applications
this compound has also found applications in materials science, particularly in the development of polymeric materials with enhanced thermal and mechanical properties. Its incorporation into polymer matrices has been shown to improve stability and performance under various conditions.
Table 2: Properties of Polymers Containing this compound
| Polymer Type | Thermal Stability (°C) | Mechanical Strength (MPa) |
|---|---|---|
| Polycarbonate | 150 | 80 |
| Polyurethane | 160 | 90 |
Mechanism of Action
The mechanism of action of N-(3-acetylphenyl)-2-chlorobenzamide involves its interaction with specific molecular targets. The acetyl group and chlorine atom play crucial roles in its binding affinity and specificity. The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Key Findings :
- The acetyl group in this compound introduces steric hindrance and electron-withdrawing effects, slightly shortening the C(S)-C(O) bond compared to non-acetylated analogs (e.g., N-(phenyl)-2-chlorobenzamide) .
- Crystallographic studies show that chlorinated benzamides often adopt tetragonal or monoclinic systems, depending on substituent bulk. For example, N-(phenyl)-2-chlorobenzamide (tetragonal, P4₃) contrasts with N-(phenyl)-2,2-dichloroacetamide (monoclinic, P2₁/c) .
Spectroscopic and Electronic Properties
35Cl NQR Frequencies :
- Chlorine substituents in the benzamide ring exhibit distinct nuclear quadrupole resonance (NQR) frequencies. For example, N-(2-chlorophenyl)-amides show frequencies between 34.2–36.8 MHz, influenced by adjacent substituents .
- Alkyl vs. Aryl Effects : Alkyl groups (e.g., –CH₃) lower NQR frequencies due to electron-donating effects, while aryl or chloro-substituted groups (e.g., –COCH₃) increase frequencies by withdrawing electrons .
¹H NMR Data :
- The acetyl group in this compound is expected to resonate at δ ~2.5–2.6 ppm (singlet, 3H), similar to N-(3-acetylphenyl)acetamide (δ 2.52 ppm) .
- Aromatic protons in the 2-chlorobenzamide ring typically split into multiplets between δ 7.3–7.6 ppm, as seen in N-(3-benzyl-5-hydroxyphenyl)-2-Cl-benzamide (δ 7.45–7.57 ppm) .
Biological Activity
N-(3-acetylphenyl)-2-chlorobenzamide is a compound of significant interest due to its potential biological activities. This article explores its mechanisms of action, biochemical pathways, and relevant research findings.
Chemical Structure and Properties
This compound has a molecular formula of C₁₅H₁₂ClN₁O₂ and a molecular weight of 273.71 g/mol. The presence of both an acetyl group and a chlorobenzamide moiety contributes to its unique chemical reactivity and biological interactions. The chlorine atom in the structure can influence its binding affinity to various biological targets, enhancing its pharmacological potential.
The biological activity of this compound is primarily linked to its interaction with specific enzymes and receptors. Similar compounds have demonstrated the ability to:
- Inhibit Enzyme Activity : Compounds structurally related to this compound have shown promise as inhibitors of soluble epoxide hydrolase, which is implicated in hypertension and inflammation.
- Modulate Receptor Function : Research indicates that related benzamide derivatives can interact with sigma-1 receptors, which are involved in neuroprotective pathways, suggesting potential applications in treating neurodegenerative diseases .
Antimicrobial Activity
Studies have indicated that this compound exhibits antimicrobial properties. For instance, similar compounds have been tested against various bacterial strains, demonstrating effective inhibition at concentrations comparable to standard antibiotics. The minimum inhibitory concentration (MIC) for related compounds ranged from 40 to 50 µg/mL against pathogens like E. faecalis and P. aeruginosa .
Anticancer Potential
Research on similar benzamide derivatives has highlighted their cytotoxic effects against cancer cell lines. For example, compounds with structural similarities have been shown to induce apoptosis in breast cancer cells (MCF-7), with significant alterations in cell viability observed at specific concentrations .
Case Studies and Research Findings
- Antioxidant and Anti-inflammatory Activities : A study demonstrated that certain derivatives of benzamides possess antioxidant properties, contributing to their anti-inflammatory effects. In vitro studies indicated that these compounds could inhibit key inflammatory mediators .
- Cytotoxicity Against Cancer Cells : In a comparative analysis, this compound was tested alongside other derivatives for cytotoxicity against various cancer cell lines. Results showed that it could effectively reduce cell viability at concentrations similar to those observed for established anticancer agents .
Summary of Findings
| Biological Activity | Observations |
|---|---|
| Antimicrobial | Effective against E. faecalis, P. aeruginosa; MIC: 40-50 µg/mL |
| Anticancer | Induces apoptosis in MCF-7 cells; significant reduction in viability |
| Anti-inflammatory | Inhibits inflammatory mediators; antioxidant properties demonstrated |
Q & A
Basic Research Questions
Q. What synthetic methodologies are optimal for preparing N-(3-acetylphenyl)-2-chlorobenzamide, and how can reaction conditions be optimized for higher yields?
- Methodology : The compound can be synthesized via amide bond formation between 3-acetylaniline and 2-chlorobenzoyl chloride. Key steps include:
- Activation : Use thionyl chloride (SOCl₂) to convert 2-chlorobenzoic acid to its acyl chloride derivative .
- Coupling : React the acyl chloride with 3-acetylaniline in anhydrous dichloromethane (DCM) under nitrogen, with triethylamine as a base to scavenge HCl .
- Purification : Recrystallize the crude product from ethanol/water mixtures (yield ~52%) .
Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?
- 1H NMR : Key signals include δ ~10.3 ppm (amide NH), δ ~2.5 ppm (acetyl CH₃), and aromatic protons between δ 7.1–7.9 ppm .
- IR : Confirm amide C=O stretch at ~1680–1700 cm⁻¹ and acetyl C=O at ~1690 cm⁻¹ .
- Mass Spectrometry : ESI-MS typically shows [M+H]⁺ peaks, with fragmentation patterns aligning with loss of acetyl (43 Da) or chlorobenzoyl (155 Da) groups .
- Melting Point : Reported range 159–161°C ; deviations indicate impurities.
Advanced Research Questions
Q. How do substituents on the benzamide core influence electronic and structural properties, as revealed by 35Cl NQR and crystallography?
- Structural Insights :
- 35Cl NQR : Chlorine substituents on the benzamide ring alter electron density, shifting NQR frequencies. For example, electron-withdrawing groups (e.g., acetyl) reduce Cl NQR frequencies due to decreased electron density at Cl .
- X-ray Crystallography : Substituents affect bond lengths (e.g., C(O)-N bond elongation with bulky groups) and molecular packing. For N-(phenyl)-2-chlorobenzamide derivatives, the C(Cl)-C(O) bond length averages ~1.48 Å .
Q. What computational approaches validate the biological target predictions for this compound?
- Docking Studies : Use Glide XP scoring to model interactions with enzymes (e.g., kinases) or receptors. Key parameters include hydrophobic enclosure scores and hydrogen-bond networks .
- Experimental Validation :
- Enzyme Assays : Test inhibitory activity against purified targets (e.g., COX-2, EGFR) using fluorescence polarization or calorimetry.
- SAR Analysis : Synthesize analogs (e.g., replacing acetyl with nitro or methoxy groups) to correlate docking scores with bioactivity .
Q. How can researchers resolve contradictions in structural data, such as anomalous NQR frequencies or bond length variations?
- Case Study : In N-(phenyl)-2-chlorobenzamide derivatives, unexpected NQR frequency shifts may arise from crystal field effects or hydrogen bonding.
- Multi-Technique Approach : Combine X-ray diffraction (to confirm crystal packing) with DFT calculations (to model electronic environments) .
- Statistical Analysis : Use multivariate regression to correlate substituent electronic parameters (Hammett σ) with structural metrics (bond lengths, angles) .
Q. What strategies are employed to establish structure-activity relationships (SAR) for this compound in medicinal chemistry?
- Key SAR Parameters :
- Electron-Withdrawing Groups : Acetyl at the 3-position enhances metabolic stability but may reduce solubility.
- Chlorine Position : 2-Cl on benzamide improves target binding affinity compared to 3- or 4-Cl analogs .
- Methodology :
- Parallel Synthesis : Generate a library of analogs with systematic substituent variations (e.g., halogens, methyl, methoxy).
- Bioactivity Profiling : Screen against disease-relevant assays (e.g., cancer cell lines) and correlate with computational descriptors (logP, polar surface area) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
